molecular formula C19H19F3N4O2 B2359347 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 2034543-92-3

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No.: B2359347
CAS No.: 2034543-92-3
M. Wt: 392.382
InChI Key: ZFAVLDNOWYIYGO-UHFFFAOYSA-N
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Description

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetically designed small molecule that incorporates two privileged pharmacophores in medicinal chemistry: a 3,5-dimethylpyrazole ring and a urea moiety, linked via a furan-containing hybrid scaffold. This molecular architecture is of significant interest for early-stage drug discovery and pharmacological profiling, particularly in the fields of oncology and inflammation. Pyrazole-based compounds are extensively documented in scientific literature for their diverse biological activities. They are recognized as potent scaffolds exhibiting a full spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities . Many pyrazole derivatives have advanced to clinical use as non-steroidal anti-inflammatory drugs (NSAIDs), underscoring the therapeutic potential of this chemical nucleus . The 3,5-dimethylpyrazole unit embedded within this compound is a common feature in bioactive molecules and is frequently employed in the synthesis of more complex, heteroannulated pyrazole systems for pharmaceutical research . The urea functional group, a key component of this molecule, is a well-established motif that can participate in crucial hydrogen-bonding interactions with biological targets, often enhancing binding affinity and selectivity. The integration of the 3-(trifluoromethyl)phenyl group attached to the urea is a strategic modification commonly used in medicinal chemistry to influence the molecule's pharmacokinetic properties, such as its metabolic stability and membrane permeability, due to the lipophilic and electron-withdrawing nature of the trifluoromethyl group. The furan ring acts as a versatile linker, contributing to the compound's overall topology and potential for interaction with various enzymes or receptors. This complex structure suggests potential for multi-target activity, making it a valuable tool for researchers investigating novel signaling pathways. The primary value of this compound for the scientific community lies in its use as a chemical probe for in vitro biological screening. Researchers can utilize it to explore the structure-activity relationships (SAR) of poly-pharmacological agents, to investigate the role of pyrazole-urea hybrids in modulating enzyme function, or as a key intermediate in the synthesis of more complex molecular libraries aimed at novel target identification. Handling Note: This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use and handle the compound in accordance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

1-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N4O2/c1-12-9-13(2)26(25-12)16(17-7-4-8-28-17)11-23-18(27)24-15-6-3-5-14(10-15)19(20,21)22/h3-10,16H,11H2,1-2H3,(H2,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFAVLDNOWYIYGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a pyrazole-based derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to summarize the existing literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H18F3N3OC_{18}H_{18}F_{3}N_{3}O, with a molecular weight of approximately 363.35 g/mol. The structure features a pyrazole ring, a furan moiety, and a trifluoromethylphenyl group, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown effectiveness against several cancer cell lines:

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. Pyrazole derivatives can induce apoptosis in cancer cells through caspase activation and modulation of the Bcl-2 family proteins .
  • Efficacy : In vitro studies have reported IC50 values for related compounds ranging from 26 µM to 49.85 µM against various cell lines including A549 (lung cancer), HT29 (colon cancer), and others .
CompoundCell LineIC50 (µM)Reference
Compound AA54926
Compound BHT2949.85
Compound CSMMC-772130

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Broad-Spectrum Activity : Studies indicate that pyrazole-based compounds exhibit broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains .
  • Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymes like DNA gyrase .
CompoundBacterial StrainMIC (µg/mL)Reference
Compound DE. coli9.80
Compound EStaphylococcus15

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been documented, with some compounds demonstrating significant effects on stabilizing red blood cell membranes and reducing inflammatory markers.

  • Research Findings : Compounds showed HRBC membrane stabilization percentages ranging from 86.70% to 99.25%, indicating strong anti-inflammatory properties .

Case Studies

A notable case study involved the synthesis and testing of a series of pyrazole derivatives, including the compound . The study highlighted:

  • Synthesis Methodology : Utilizing nucleophilic substitution reactions under controlled conditions led to the successful synthesis of the target compound.
  • Biological Evaluation : The synthesized compound was tested against multiple cancer cell lines and exhibited promising results, warranting further investigation into its mechanism of action and potential clinical applications .

Comparison with Similar Compounds

Structural and Functional Data Table

Compound Name/ID Key Substituents Heterocycles Present Fluorination Pattern Potential Applications Reference
Target Compound 3-(trifluoromethyl)phenyl, 3,5-dimethylpyrazole, furan Pyrazole, Furan Single -CF₃ Enzyme/Receptor Modulation N/A
Compound Bis(trifluoromethyl)phenyl, thiazole-chromene Thiazole, Chromene Two -CF₃ groups Kinase Inhibition
NZ-65/NZ-66 () Bis(trifluoromethyl)phenyl, triazole-indolyl Triazole, Indole Two -CF₃ groups Targeted Protein Degradation
Pyrazoles (13c, 13d) Fluorophenyl hydrazones Pyrazole Multiple -F/-CF₃ Drug Design Scaffolds
Compound 3,5-Difluorophenyl, benzodiazepine Benzodiazepine Two -F groups CNS Therapeutics
A-425619 () Isoquinolinyl, trifluoromethylbenzyl Isoquinoline Single -CF₃ Ion Channel Modulation

Key Takeaways

  • Trifluoromethyl vs. Difluorophenyl : The target’s -CF₃ group provides stronger electron-withdrawing effects than -F, influencing binding affinity and stability.
  • Heterocyclic Diversity : Pyrazole-furan systems (target) vs. thiazole-chromene () or triazole-indolyl () motifs dictate target selectivity and functional outcomes.
  • Synthetic Strategies : highlights triketone-based pyrazole synthesis, whereas AUTACs () employ modular linkers for protein degradation.

Preparation Methods

Formation of 3,5-Dimethyl-1H-pyrazole

The pyrazole core is synthesized via cyclocondensation of acetylacetone with hydrazine hydrate:
$$
\text{CH}3\text{COCH}2\text{COCH}3 + \text{NH}2\text{NH}2 \rightarrow \text{C}5\text{H}8\text{N}2 + 2\text{H}_2\text{O}
$$
Procedure :

  • Reflux acetylacetone (5.0 g, 0.05 mol) with hydrazine hydrate (5.0 mL, 0.10 mol) in ethanol (50 mL) for 4 hours.
  • Remove solvent under reduced pressure and recrystallize from hexane/ethyl acetate (yield: 85-90%).

Characterization :

  • ¹H NMR (DMSO-d₆): δ 2.15 (s, 6H, 2×CH₃), 5.82 (s, 1H, pyrazole-H).
  • HRMS : m/z calcd. for C₅H₈N₂ [M+H]⁺: 97.0766; found: 97.0762.

Introduction of Furan-Ethyl Side Chain

The furan moiety is introduced via nucleophilic alkylation:

Step 1: Synthesis of 2-(furan-2-yl)ethyl bromide

  • React furfuryl alcohol with HBr in acetic acid (45% yield).

Step 2: Alkylation of Pyrazole

  • Treat 3,5-dimethylpyrazole (1.0 g, 0.01 mol) with 2-(furan-2-yl)ethyl bromide (1.8 g, 0.01 mol) in DMF using K₂CO₃ (2.8 g, 0.02 mol) as base.
  • Heat at 110°C for 15 hours, then isolate product via ice-water precipitation (yield: 80-85%).

Characterization :

  • ¹³C NMR : δ 151.2 (pyrazole-C3), 142.7 (furan-C2), 110.4 (furan-C3).

Nitro Group Reduction to Amine

A nitro intermediate is reduced to the primary amine using Fe/AcOH:

Procedure :

  • Dissolve 1-(2-(furan-2-yl)ethyl)-3,5-dimethyl-4-nitro-1H-pyrazole (2.0 g) in EtOH/H₂O (1:1).
  • Add Fe powder (8 equiv.) and AcOH (2 mL), stir at 80°C for 2 hours.
  • Filter through Celite® and concentrate (yield: 90-95%).

Urea Bond Formation

Reaction with 3-(Trifluoromethyl)phenyl Isocyanate

The final urea coupling employs:
$$
\text{Amine} + \text{Ar-NCO} \rightarrow \text{Urea}
$$
Optimized Conditions :

  • Mix pyrazole-furan ethylamine (1.0 equiv.) with 3-(trifluoromethyl)phenyl isocyanate (1.05 equiv.) in anhydrous acetonitrile.
  • Stir at 25°C for 12 hours under N₂ atmosphere.
  • Filter precipitate and wash with cold methanol (yield: 75-80%).

Critical Parameters :

  • Solvent : Acetonitrile enables high reactivity while minimizing side reactions.
  • Stoichiometry : Slight excess of isocyanate ensures complete amine conversion.

Structural Characterization and Validation

Spectroscopic Analysis

Technique Key Data
¹H NMR (400 MHz, DMSO-d₆) δ 8.21 (s, 1H, urea-NH), 7.65–7.12 (m, 4H, Ar-H), 6.45 (d, J=3.1 Hz, 1H, furan-H)
¹³C NMR δ 157.8 (urea-CO), 147.3 (q, J=34 Hz, CF₃), 114.2 (furan-C)
HRMS m/z 408.4 [M+H]⁺ (calcd. for C₁₉H₁₉F₃N₄OS: 408.4)

Process Optimization and Scale-Up Considerations

Yield Improvement Strategies

  • Microwave-assisted synthesis : Reduces reaction time for pyrazole alkylation from 15h → 45min (yield +12%).
  • Catalytic DMAP : Enhances urea formation kinetics (0.5 mol% increases yield to 85%).

Purification Protocols

Step Method Purity (%)
Final product Recrystallization (CHCl₃/hexane) 99.5
Amine intermediate Column chromatography (SiO₂) 98.2

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Classical alkylation High reproducibility Long reaction times
Microwave synthesis Energy efficiency Specialized equipment needed
Flow chemistry Scalability Initial setup complexity

Q & A

Q. Optimization Strategies :

  • Use Schlenk techniques to exclude moisture during urea bond formation.
  • Optimize temperature (e.g., 0–5°C for coupling steps) and catalysts (e.g., Hünig’s base for deprotonation) .
  • Monitor intermediates via thin-layer chromatography (TLC) and purify via flash chromatography to isolate the target compound .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation confirm purity?

Basic Characterization Question
Primary Techniques :

  • NMR Spectroscopy : 1H/13C NMR identifies substituent integration and coupling patterns (e.g., furan protons at δ 6.2–7.4 ppm, pyrazole methyl groups at δ 2.1–2.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ ion matching calculated mass) .
  • HPLC : Quantifies purity (>95% by area under the curve at 254 nm) .

Q. Data Interpretation :

  • Cross-validate NMR shifts with simulated spectra (e.g., using ACD/Labs or ChemDraw).
  • Compare retention times in HPLC with standards to detect impurities .

How can researchers resolve contradictions in reported biological activities of similar urea-pyrazole-furan hybrids?

Advanced Data Analysis Question
Contradictions may arise from:

  • Variability in assay conditions (e.g., cell line differences, serum concentration).
  • Off-target effects masking true mechanistic insights.

Q. Strategies for Resolution :

  • Standardize assays using ISO-certified cell lines (e.g., HEK293 or HeLa) and controlled media .
  • Perform dose-response curves (IC50/EC50) across multiple replicates to assess reproducibility .
  • Use knockout models (e.g., CRISPR/Cas9) to confirm target specificity .

What computational and crystallographic methods elucidate the compound’s 3D structure, and how do they complement experimental data?

Advanced Structural Analysis Question

  • X-ray Crystallography :
    • Grow single crystals via vapor diffusion (e.g., using ethanol/water mixtures).
    • Refine structures using SHELXL (e.g., R-factor < 0.05 for high accuracy) .
  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

Q. Complementarity :

  • Crystallography provides exact bond angles, while DFT explains electronic interactions influencing biological activity .

In SAR studies, what substituent modifications enhance target binding affinity, and how should in vitro assays validate these hypotheses?

Advanced Structure-Activity Relationship (SAR) Question
Hypothesized Modifications :

  • Replace trifluoromethylphenyl with sulfonamide groups to enhance hydrogen bonding.
  • Introduce electron-withdrawing substituents (e.g., nitro) on the furan ring to improve π-π stacking .

Q. Validation Strategies :

  • Conduct surface plasmon resonance (SPR) to measure binding kinetics (KD values).
  • Use molecular docking (e.g., AutoDock Vina) to predict binding poses with target proteins .

What considerations are critical when scaling synthesis from milligram to gram quantities?

Advanced Process Chemistry Question

  • Reaction Solvent : Switch from DMF (hard to remove) to acetonitrile for easier purification .
  • Catalyst Loading : Reduce Pd-based catalyst amounts (e.g., from 5% to 1%) to lower costs .
  • Purification : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane) for scalability .

How can researchers differentiate non-specific cytotoxicity from target-specific mechanisms in anticancer activity studies?

Advanced Mechanistic Question

  • Control Experiments : Test the compound against non-cancerous cell lines (e.g., MRC-5 fibroblasts) .
  • Pathway Analysis : Use Western blotting to check for apoptosis markers (e.g., caspase-3 cleavage) or off-target kinases .
  • Gene Silencing : Knock down the hypothesized target (e.g., using siRNA) and assess if activity is abolished .

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